[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid
Description
[((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid is a chiral pyrrolidine derivative characterized by:
- A benzyl group at the 1-position of the pyrrolidine ring.
- An ethyl-amino substituent at the 3-position.
- An acetic acid moiety linked to the nitrogen atom of the ethyl-amino group.
Its stereochemistry (S-configuration) may influence binding affinity and selectivity, as seen in related analogs .
Properties
IUPAC Name |
2-[[(3S)-1-benzylpyrrolidin-3-yl]-ethylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-17(12-15(18)19)14-8-9-16(11-14)10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOPSFUVJSBORK-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)O)[C@H]1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid can be achieved through multi-component reactions involving arylglyoxals, Meldrum’s acid, and ethyl 2-chloro-3-(arylamino)but-2-enoates . These reactions are typically carried out in ethanol as a solvent at room temperature, resulting in high yields of the desired product .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the multi-component reaction conditions to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and green solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: [((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine nitrogen positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H22N2O2
- Molecular Weight : Approximately 276.37 g/mol
- Functional Groups : Contains amino and carboxylic acid functional groups, which enhance its chemical reactivity and biological interactions.
Biological Activities
Research indicates that [((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid exhibits various biological activities, particularly through its interactions with neurotransmitter systems in the brain. Notable effects include:
- Neurotransmitter Modulation : It may influence glutamate and gamma-aminobutyric acid (GABA) pathways, suggesting potential applications in treating neurological disorders.
- Analgesic Properties : Preliminary studies indicate its potential as an analgesic agent, warranting further investigation into pain management applications.
Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Direct Amine Synthesis : Utilizing pyrrolidine derivatives and appropriate amine coupling agents.
- Carboxylic Acid Derivation : Modifying existing amino acids to incorporate the benzyl and pyrrolidine moieties.
These synthetic methods allow for the production of various derivatives that may exhibit enhanced pharmacological profiles.
Case Study 1: Neuropharmacological Research
A study published in Journal of Medicinal Chemistry explored the effects of this compound on animal models of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders. The study highlighted the compound's ability to modulate GABAergic activity, providing insights into its mechanism of action.
Case Study 2: Pain Management
In another investigation focusing on pain relief, researchers administered this compound to rodents subjected to inflammatory pain models. The findings demonstrated a marked decrease in pain sensitivity compared to control groups, indicating its efficacy as an analgesic. This study supports further exploration into its clinical applications for chronic pain management.
Comparative Analysis of Applications
| Application Area | Description | Current Research Status |
|---|---|---|
| Neuropharmacology | Modulation of neurotransmitter systems (GABA/glutamate) | Ongoing studies on anxiety/depression |
| Pain Management | Potential analgesic effects observed in animal models | Promising results; further clinical trials needed |
| Synthetic Chemistry | Development of various derivatives for enhanced biological activity | Active research on synthetic routes |
Mechanism of Action
The mechanism of action of [((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl-Amino Analogs
Compounds such as [(S)-3-(benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS: 1353955-48-2) and its (R)-isomer differ by a methyl group instead of ethyl on the amino substituent. Key distinctions:
- Stereochemical Impact : The (S)-configuration in the target compound may confer distinct biological activity compared to (R)-isomers, as observed in enantiomer-selective pharmacophore models (, Table S3) .
Sulfonamide Derivatives
Example : (R)-N-(1-Benzyl-pyrrolidin-3-yl)-4-iodo-benzenesulfonamide (CAS: 864759-46-6)
- Functional Group : Replaces acetic acid with a sulfonamide group.
- Biological Relevance : Sulfonamides are common in enzyme inhibition (e.g., carbonic anhydrase), but this derivative’s iodobenzene group may enhance steric bulk for targeted binding .
Ester and Carbonyl Variants
Example : 2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)acetic acid (CAS: 886362-65-8)
- Structural Difference : Contains a benzyloxycarbonyl (Cbz) protecting group instead of benzyl.
- Utility : Cbz groups are often used in synthetic intermediates, suggesting the target compound may be a deprotected analog .
Research Findings and Pharmacological Implications
- Stereochemistry and Activity : The (S)-configuration in the target compound aligns with enantiomer-specific activity trends observed in pharmacophore models (, Table S3), where stereochemistry influenced binding scores by up to 30% .
- Substituent Effects: Ethyl-amino groups may enhance metabolic stability compared to methyl analogs, as seen in related pyrrolidine derivatives .
Biological Activity
[(S)-1-Benzyl-pyrrolidin-3-yl]-ethyl-amino-acetic acid is a synthetic organic compound notable for its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyrrolidine Ring : Provides a framework for biological activity.
- Benzyl Group : Enhances lipophilicity and potential receptor interactions.
- Ethyl Amino Group : Contributes to its pharmacological properties.
Molecular Formula : CHNO\
Molecular Weight : Approximately 276.37 g/mol.
Synthesis
The synthesis of [(S)-1-Benzyl-pyrrolidin-3-yl]-ethyl-amino-acetic acid typically involves several steps:
- Formation of the Pyrrolidine Derivative : Reaction of benzyl bromide with a pyrrolidine derivative under basic conditions.
- Functionalization : Subsequent reactions to introduce the ethyl amino and acetic acid moieties.
The biological effects of [(S)-1-Benzyl-pyrrolidin-3-yl]-ethyl-amino-acetic acid are primarily attributed to its interaction with neurotransmitter systems, particularly:
- Glutamate Receptors : Modulation of excitatory neurotransmission.
- Gamma-Aminobutyric Acid (GABA) Pathways : Potential anxiolytic effects.
These interactions suggest that the compound may influence various neurological conditions, including anxiety and depression.
Biological Activities
Research indicates that [(S)-1-Benzyl-pyrrolidin-3-yl]-ethyl-amino-acetic acid exhibits several important biological activities:
- Neuroprotective Effects : The compound has shown promise in protecting against neurodegeneration by modulating neurotransmitter levels.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anticancer Potential : Investigations into its cytotoxicity against cancer cell lines have yielded promising results.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Neuroprotective | Modulates glutamate and GABA pathways | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Reduces viability of A549 lung cancer cells |
Case Studies
Several case studies highlight the therapeutic potential of [(S)-1-Benzyl-pyrrolidin-3-yl]-ethyl-amino-acetic acid:
- Neuroprotection in Animal Models : In rodent models, administration of the compound resulted in reduced markers of neuroinflammation and improved cognitive function.
- Anticancer Efficacy : A study demonstrated that the compound significantly reduced cell viability in A549 cells, with IC50 values indicating potent activity compared to control groups.
Research Findings
Recent studies have focused on elucidating the precise mechanisms through which [(S)-1-Benzyl-pyrrolidin-3-yl]-ethyl-amino-acetic acid exerts its biological effects. Notable findings include:
- Interaction with specific enzyme targets leading to altered signaling pathways.
- Enhanced binding affinity to neurotransmitter receptors compared to structurally similar compounds.
Table 2: Comparative Binding Affinities
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling [((S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid in laboratory settings?
- Answer : The compound exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319) . Mandatory precautions include:
- Personal Protective Equipment (PPE) : Lab coat, gloves, and safety goggles. Use P95 respirators for airborne particulates .
- Emergency Measures : Immediate rinsing with water for skin/eye contact (15+ minutes); avoid inducing vomiting if ingested .
- Ventilation : Ensure fume hoods are used to prevent aerosol formation .
Q. How is this compound typically synthesized, and what analytical methods validate its purity?
- Answer : While direct synthesis protocols for this compound are not detailed in the evidence, analogous pyrrolidine derivatives (e.g., (S)-1-Benzyl-3-methylaminopyrrolidine) are synthesized via reductive amination or nucleophilic substitution, followed by purification via column chromatography .
- Characterization : Use -NMR and -NMR to confirm stereochemistry and functional groups. HPLC (≥95% purity) and mass spectrometry (MS) validate molecular weight .
Q. What are the challenges in obtaining reliable physical/chemical property data for this compound?
- Answer : Critical data gaps include melting/boiling points, logP, and solubility. Stability studies under varying pH and temperature conditions are absent, necessitating empirical determination via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Answer : Key modifications include:
- Pyrrolidine Substitution : Introducing electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability .
- Amino Acid Side Chain : Adjusting the ethyl-amino-acetic acid moiety to improve target binding, as seen in related benzodioxol-propanoic acid derivatives .
- Validation : Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) can prioritize analogs .
Q. What strategies address contradictions in reported biological activity data for structurally similar compounds?
- Answer : Discrepancies in potency or toxicity may arise from:
- Purity Variability : Impurities ≥5% can skew results; enforce strict QC via LC-MS .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and cell lines to reduce variability .
- Meta-Analysis : Cross-reference data from PubChem, CAS Common Chemistry, and EPA DSSTox to identify consensus trends .
Q. How can computational modeling predict the compound’s interaction with neurological or metabolic targets?
- Answer : Molecular dynamics simulations (e.g., GROMACS) can model binding to GPCRs or ion channels. For example:
- Target Identification : Use PharmMapper or SwissTargetPrediction to prioritize targets like dopamine receptors .
- Free Energy Calculations : MM-GBSA methods quantify binding affinities for lead optimization .
Q. What experimental designs are recommended for assessing in vivo pharmacokinetics?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
